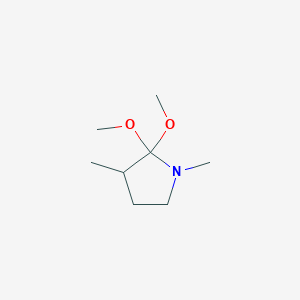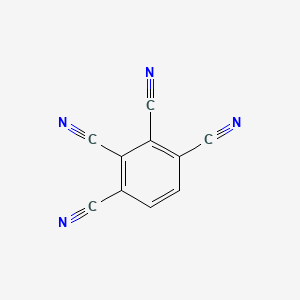
Benzene-1,2,3,4-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,3,4-tetracarbonitrile: is an organic compound with the molecular formula C10H2N4 1,2,3,4-tetracyanobenzene . This compound is characterized by the presence of four cyano groups (-CN) attached to a benzene ring. It is a white to almost white crystalline powder that is soluble in organic solvents like acetone and methanol .
準備方法
Synthetic Routes and Reaction Conditions: Benzene-1,2,3,4-tetracarbonitrile can be synthesized through various methods. One common method involves the reaction of benzene-1,2,3,4-tetracarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium hydroxide to yield the tetracarbonitrile . Another method involves the direct reaction of benzene-1,2,3,4-tetracarboxylic acids with primary amines in acetic acid solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization and solvent extraction to remove impurities .
化学反応の分析
Types of Reactions: Benzene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzene-1,2,3,4-tetracarboxylic acid.
Reduction: Benzene-1,2,3,4-tetraamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Benzene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of benzene-1,2,3,4-tetracarbonitrile involves its ability to participate in electron transfer reactions. The cyano groups can accept electrons, making the compound a good electron acceptor. This property is utilized in various catalytic and photochemical reactions. The molecular targets and pathways involved include interactions with metal centers in coordination compounds and participation in radical ion pair formations .
類似化合物との比較
- Benzene-1,2,4,5-tetracarbonitrile
- Benzene-1,2,4-tricarbonitrile
- Benzene-1,3,5-tricarbonitrile
Comparison: Benzene-1,2,3,4-tetracarbonitrile is unique due to the specific arrangement of its cyano groups, which influences its reactivity and properties. Compared to benzene-1,2,4,5-tetracarbonitrile, it has different electronic and steric effects, leading to variations in its chemical behavior and applications .
特性
CAS番号 |
28631-68-7 |
|---|---|
分子式 |
C10H2N4 |
分子量 |
178.15 g/mol |
IUPAC名 |
benzene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10H2N4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H |
InChIキー |
ZXEVECAZLJIXPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C#N)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
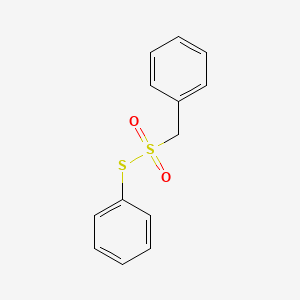
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
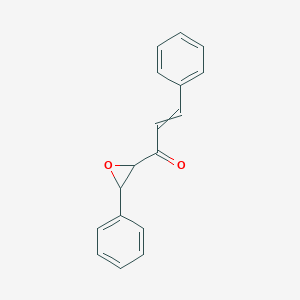
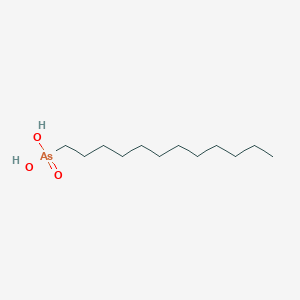
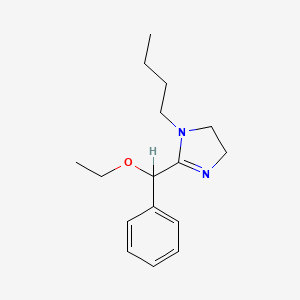
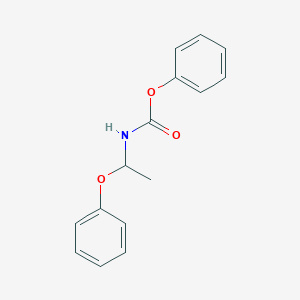
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
